(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
Description
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-14-18(19(24-27-14)16-9-5-6-10-17(16)22)20(26)25-12-11-23-21(25)28-13-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMYNRRLEWSUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a complex organic molecule that combines an imidazole ring with a benzylthio group and a chlorophenyl-isoxazole moiety. This unique structure suggests potential biological activity, particularly in pharmacological contexts. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 344.84 g/mol. The presence of an imidazole ring enhances its potential interactions with biological targets, while the benzylthio group may increase lipophilicity and bioavailability.
Biological Activity Overview
Compounds containing imidazole rings often exhibit various biological activities, including:
- Anticancer properties : Many imidazole derivatives have shown efficacy against different cancer cell lines.
- Antimicrobial effects : The presence of sulfur and nitrogen heterocycles can contribute to antibacterial and antifungal activities.
- Enzyme inhibition : Imidazole derivatives can act as inhibitors for certain enzymes, influencing metabolic pathways.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Interaction with specific enzymes, potentially inhibiting their activity and altering metabolic processes.
- Receptor Binding : Binding to various receptors, which can modulate physiological responses.
- Apoptosis Induction : Triggering programmed cell death in cancer cells through specific signaling pathways.
Cytotoxicity Studies
In vitro studies have demonstrated that compounds analogous to This compound exhibit cytotoxic effects against various cancer cell lines. For example, a related imidazole derivative showed IC50 values ranging from 2.38 to 3.77 µM against cervical and bladder cancer cell lines .
Structure-Activity Relationship (SAR)
Research indicates that the presence of electron-withdrawing groups at specific positions on the phenyl ring enhances antitumor activity. For instance, modifications that increase hydrophobicity or introduce additional functional groups can significantly affect the compound's potency .
Data Table: Biological Activity Comparisons
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Imidazole + Benzothiazole | Antibacterial | 12.5 |
| Compound B | Imidazole + Chlorophenyl | Anticancer | 3.0 |
| Compound C | Imidazole + Isothiazole | Antifungal | 15.0 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogous imidazole derivatives:
Substituent Effects
- Benzylthio vs. Nitro Groups : The benzylthio group in the target compound likely increases lipophilicity compared to nitro-substituted analogs (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole), which are more polar and reactive due to the electron-withdrawing nitro group .
- Isoxazole vs. Phenyl Rings : The 3-(2-chlorophenyl)-5-methylisoxazole moiety may confer greater metabolic stability compared to purely phenyl-substituted imidazoles (e.g., 1,2,4,5-tetraphenyl-1H-imidazole), as isoxazoles resist enzymatic degradation .
- Chlorophenyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
